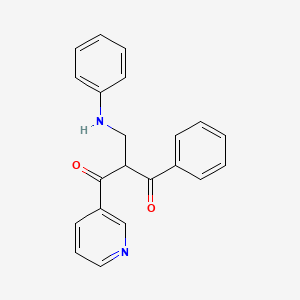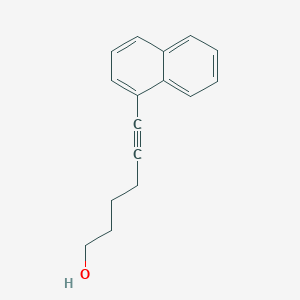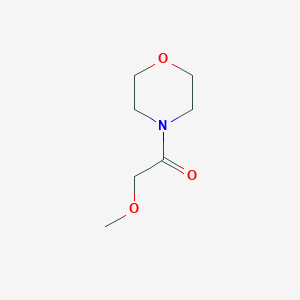
2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione is an organic compound with a complex structure that includes an aniline group, a phenyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of aniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di(2-pyridyl)-1,3-propanedione: This compound shares a similar pyridine-containing structure but lacks the aniline and phenyl groups.
1,3-Diphenyl-1,3-propanedione: Similar in having a phenyl group but differs in the absence of the pyridine and aniline groups.
1,3-Dipyridin-2-ylpropane-1,3-dione: Contains two pyridine rings but lacks the aniline and phenyl groups.
Uniqueness
2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione is unique due to its combination of aniline, phenyl, and pyridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Propriétés
Numéro CAS |
649560-62-3 |
|---|---|
Formule moléculaire |
C21H18N2O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-(anilinomethyl)-1-phenyl-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C21H18N2O2/c24-20(16-8-3-1-4-9-16)19(15-23-18-11-5-2-6-12-18)21(25)17-10-7-13-22-14-17/h1-14,19,23H,15H2 |
Clé InChI |
PTUNMEXVYGOCSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)

